(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione
Description
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones. This compound is characterized by the presence of fluorine and iodine atoms attached to phenyl rings, which are connected to a pyrazolidine-3,5-dione core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FIN2O2/c17-11-3-1-10(2-4-11)9-14-15(21)19-20(16(14)22)13-7-5-12(18)6-8-13/h1-9H,(H,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKRVAQCQVOWOS-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde (4-fluorobenzaldehyde) reacts with a pyrazolidine-3,5-dione derivative in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit DNA gyrase, affecting bacterial replication, or interact with specific receptors in cancer cells, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione
- (4Z)-4-[(4-methylphenyl)methylidene]-1-(4-nitrophenyl)pyrazolidine-3,5-dione
Uniqueness
The presence of fluorine and iodine atoms in (4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione imparts unique electronic and steric properties, making it distinct from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
